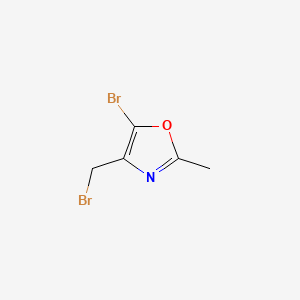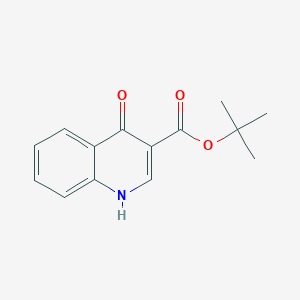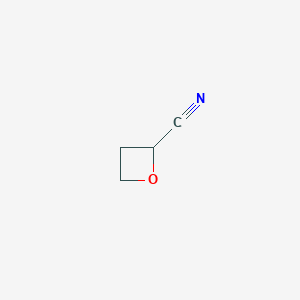![molecular formula C9H12N2O2S B13929406 1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine is a chemical compound with the molecular formula C9H12N2O2S. It is characterized by a cyclopropane ring attached to a pyridine ring, which is further substituted with a methylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Cyclopropanation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Uniqueness
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a methylsulfonyl-substituted pyridine ring. This combination of structural elements contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylpyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |
Clave InChI |
HERYOIBQKLKWQV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)



![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)
![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)







